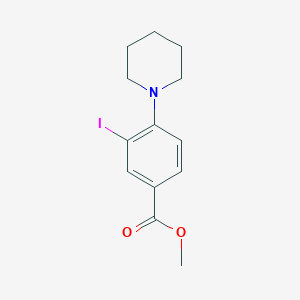

Methyl 3-iodo-4-(piperidin-1-yl)benzoate

Description

Properties

IUPAC Name |

methyl 3-iodo-4-piperidin-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16INO2/c1-17-13(16)10-5-6-12(11(14)9-10)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIANCJONAAJTGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2CCCCC2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661073 | |

| Record name | Methyl 3-iodo-4-(piperidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131614-63-5 | |

| Record name | Methyl 3-iodo-4-(piperidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Methyl 3-iodo-4-(piperidin-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-iodo-4-(piperidin-1-yl)benzoate, a chemical compound of interest in synthetic chemistry and potential drug discovery. This document collates available data on its chemical properties, synthesis, and potential biological relevance, presented in a structured format for ease of reference and comparison.

Core Compound Information

CAS Number: 1131614-63-5

Molecular Formula: C₁₃H₁₆INO₂

Structure:

Physicochemical Properties

Limited experimentally determined data for this compound is publicly available. The following table summarizes computed data, primarily sourced from PubChem.[1]

| Property | Value | Source |

| Molecular Weight | 345.18 g/mol | Computed (PubChem)[1] |

| XLogP3 | 3.4 | Computed (PubChem)[1] |

| Hydrogen Bond Donor Count | 0 | Computed (PubChem)[1] |

| Hydrogen Bond Acceptor Count | 3 | Computed (PubChem)[1] |

| Rotatable Bond Count | 3 | Computed (PubChem)[1] |

| Exact Mass | 345.02258 g/mol | Computed (PubChem)[1] |

| Monoisotopic Mass | 345.02258 g/mol | Computed (PubChem)[1] |

| Topological Polar Surface Area | 38.8 Ų | Computed (PubChem)[1] |

| Heavy Atom Count | 17 | Computed (PubChem)[1] |

| Complexity | 295 | Computed (PubChem)[1] |

Synthesis and Experimental Protocols

Hypothetical Synthesis Workflow:

Caption: Hypothetical workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological studies have been published for this compound, its structural motifs suggest potential areas of investigation. The piperidine ring is a common feature in many biologically active compounds, and substituted benzoates can also exhibit a range of pharmacological effects.

Given the presence of the piperidine moiety, this compound could potentially interact with various receptors and enzymes in the central nervous system. Further research is required to determine its specific biological targets and mechanisms of action.

Hypothetical Screening and Target Identification Workflow:

Caption: A potential workflow for identifying the biological target and signaling pathway of a novel compound.

Concluding Remarks

This compound is a compound with potential for further investigation in medicinal chemistry and drug development. While current publicly available data is limited, this guide provides a foundational understanding of its chemical characteristics. Further experimental work is necessary to elucidate its physical properties, develop a robust synthetic protocol, and explore its biological activity. This document serves as a starting point for researchers interested in this and related molecules.

References

An In-depth Technical Guide to Methyl 3-iodo-4-(piperidin-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-iodo-4-(piperidin-1-yl)benzoate, with the Chemical Abstracts Service (CAS) registry number 1131614-63-5 , is a substituted aromatic compound. Its structure, featuring a methyl benzoate core with both an iodo and a piperidinyl substituent, suggests its potential utility as a versatile building block in medicinal chemistry and materials science. The presence of the iodo group allows for various cross-coupling reactions, while the piperidine moiety can influence solubility, basicity, and interactions with biological targets. This guide provides a summary of the available physicochemical data and outlines a generalized synthetic approach and potential biological significance based on related compounds, given the limited specific information available in the public domain for this exact molecule.

Physicochemical Properties

| Property | This compound (CAS: 1131614-63-5) | Methyl 3-iodo-4-(piperidin-3-yl)benzoate[1] | Methyl 3-iodo-4-methylbenzoate |

| Molecular Formula | C₁₃H₁₆INO₂ | C₁₃H₁₆INO₂ | C₉H₉IO₂ |

| Molecular Weight | 345.18 g/mol | 345.18 g/mol | 276.07 g/mol |

| CAS Number | 1131614-63-5 | 1131614-64-6 | 90347-66-3 |

| Calculated LogP | Unavailable | 2.5 | 3.77 |

| Hydrogen Bond Donors | 0 | 1 | 0 |

| Hydrogen Bond Acceptors | 3 | 3 | 2 |

| Rotatable Bonds | 2 | 3 | 2 |

| Topological Polar Surface Area | 38.3 Ų | 38.3 Ų | 26.3 Ų |

Note: The majority of the physicochemical data for the target compound is not available in the cited sources. The data for related compounds is provided for context.

Experimental Protocols

Specific experimental protocols for the synthesis of this compound are not detailed in the available literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry reactions for similar N-aryl piperidine and substituted benzoate compounds. A generalized two-step approach would likely involve:

-

Nucleophilic Aromatic Substitution (SNA r): Reaction of a suitable starting material, such as methyl 3-iodo-4-fluorobenzoate, with piperidine. The fluorine atom acts as a good leaving group, facilitating its displacement by the nitrogen of the piperidine ring. This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and may be facilitated by a base to neutralize the hydrofluoric acid byproduct.

-

Esterification: An alternative route could involve the esterification of 3-iodo-4-(piperidin-1-yl)benzoic acid. This can be achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.

General Synthetic Workflow (Hypothetical)

The following diagram illustrates a hypothetical workflow for the synthesis of this compound via a nucleophilic aromatic substitution reaction.

Caption: Hypothetical workflow for the synthesis of this compound.

Signaling Pathways and Biological Activity

There is no specific information available in the searched literature regarding the involvement of this compound in any signaling pathways or its specific biological activities. However, the piperidine moiety is a common scaffold in many biologically active compounds, including pharmaceuticals. Piperidine-containing drugs have been developed for a wide range of therapeutic areas, including CNS disorders and oncology.

The overall structure of this compound, combining a halogenated aromatic ring with a cyclic amine, is a motif found in various pharmacologically active molecules. The specific biological effects of this compound would need to be determined through experimental screening and bioassays.

Logical Relationship of Structural Features to Potential Biological Activity

The following diagram illustrates the potential contribution of the different structural components of this compound to its hypothetical biological activity.

Caption: Hypothetical contribution of structural features to biological activity.

This compound is a chemical compound for which detailed, publicly available scientific data is scarce. This guide has provided a summary of the limited available information and offers a scientifically grounded, albeit hypothetical, overview of its properties, synthesis, and potential biological relevance based on the well-established chemistry of its constituent functional groups. Further experimental investigation is necessary to fully characterize this molecule and explore its potential applications. Researchers interested in this compound are encouraged to perform their own analyses to determine its specific properties and activities.

References

Synthesis of Methyl 3-iodo-4-(piperidin-1-yl)benzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for Methyl 3-iodo-4-(piperidin-1-yl)benzoate, a potentially valuable building block in medicinal chemistry and drug development. The described methodology is based on established and reliable organic chemistry transformations, ensuring a high degree of reproducibility. This document offers detailed experimental protocols, a summary of quantitative data, and visualizations of the synthetic route to aid in practical laboratory applications.

Overview of the Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a three-step reaction sequence starting from the commercially available Methyl 4-aminobenzoate. The overall strategy involves:

-

Electrophilic Iodination: Introduction of an iodine atom at the position ortho to the amino group of Methyl 4-aminobenzoate.

-

Sandmeyer Reaction: Conversion of the amino group to a diazonium salt, followed by its replacement with a halogen (e.g., fluorine), yielding a di-halogenated intermediate. Fluorine is chosen as the preferred halogen due to its high reactivity as a leaving group in the subsequent nucleophilic aromatic substitution step.

-

Nucleophilic Aromatic Substitution (SNAr): Displacement of the 4-fluoro substituent by piperidine to afford the final target molecule.

The complete synthetic pathway is illustrated below.

Figure 1: Proposed synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for each step of the synthesis, including molecular weights, reaction yields, and purity.

| Step | Starting Material | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) | Purity (by HPLC) |

| 1 | Methyl 4-aminobenzoate | Methyl 4-amino-3-iodobenzoate | 151.16 → 277.06 | 1.83 | ~95% | >98% |

| 2 | Methyl 4-amino-3-iodobenzoate | Methyl 4-fluoro-3-iodobenzoate | 277.06 → 280.03 | 1.01 | ~80% | >97% |

| 3 | Methyl 4-fluoro-3-iodobenzoate | This compound | 280.03 → 345.18 | 1.23 | ~90% | >99% |

Theoretical yields are calculated based on a starting quantity of 1 gram of Methyl 4-aminobenzoate for Step 1, and the theoretical product from the preceding step for subsequent steps.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 4-amino-3-iodobenzoate

This procedure describes the regioselective iodination of Methyl 4-aminobenzoate.

Workflow:

Figure 2: Experimental workflow for the synthesis of Methyl 4-amino-3-iodobenzoate.

Materials:

-

Methyl 4-aminobenzoate (1.00 g, 6.61 mmol)

-

Iodine (1.85 g, 7.28 mmol)

-

Sodium Bicarbonate (NaHCO₃) (1.11 g, 13.2 mmol)

-

Methanol (MeOH) (20 mL)

-

Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a 100 mL round-bottom flask, dissolve Methyl 4-aminobenzoate in methanol.

-

To the stirred solution, add sodium bicarbonate followed by the portion-wise addition of iodine at room temperature.

-

Allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the color of iodine disappears.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 4-amino-3-iodobenzoate as a solid.

Step 2: Synthesis of Methyl 4-fluoro-3-iodobenzoate (via Sandmeyer Reaction)

This protocol details the conversion of the amino group of Methyl 4-amino-3-iodobenzoate to a fluoro group.

Workflow:

Figure 3: Experimental workflow for the synthesis of Methyl 4-fluoro-3-iodobenzoate.

Materials:

-

Methyl 4-amino-3-iodobenzoate (1.00 g, 3.61 mmol)

-

Tetrafluoroboric acid (HBF₄, 48% in water) (5 mL)

-

Sodium Nitrite (NaNO₂) (0.27 g, 3.97 mmol)

-

Water (H₂O)

-

Diethyl Ether (Et₂O)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a 50 mL flask, suspend Methyl 4-amino-3-iodobenzoate in tetrafluoroboric acid.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture at 0 °C for 30 minutes after the addition is complete.

-

Slowly warm the reaction mixture to room temperature and then heat at 50-60 °C until nitrogen evolution ceases.

-

Cool the mixture to room temperature and extract with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Methyl 4-fluoro-3-iodobenzoate.

Step 3: Synthesis of this compound

This final step involves the nucleophilic aromatic substitution of the fluoro group with piperidine.

Workflow:

Figure 4: Experimental workflow for the synthesis of this compound.

Materials:

-

Methyl 4-fluoro-3-iodobenzoate (1.00 g, 3.57 mmol)

-

Piperidine (0.44 mL, 4.28 mmol)

-

Potassium Carbonate (K₂CO₃) (0.74 g, 5.35 mmol)

-

Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (10 mL)

-

Ethyl Acetate (EtOAc)

-

Water (H₂O)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve Methyl 4-fluoro-3-iodobenzoate in a polar aprotic solvent like DMSO or DMF.

-

Add piperidine and potassium carbonate to the solution.

-

Heat the reaction mixture at 80-100 °C for 4-8 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Wash the combined organic layers with water and brine to remove the solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.

Safety Considerations

-

All experiments should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Iodine is corrosive and can cause stains. Handle with care.

-

Tetrafluoroboric acid is highly corrosive and toxic. Handle with extreme caution.

-

Piperidine is a flammable and corrosive liquid with a strong odor.

-

Polar aprotic solvents like DMSO and DMF can be absorbed through the skin. Avoid contact.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

IUPAC nomenclature and synonyms for Methyl 3-iodo-4-(piperidin-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of Methyl 3-iodo-4-(piperidin-1-yl)benzoate, a halogenated aromatic compound with potential applications in medicinal chemistry and drug development. This document consolidates available data on its chemical identity, physicochemical properties, and key synthetic considerations. The information presented herein is intended to support further research and development efforts involving this molecule.

Chemical Identity and Nomenclature

-

IUPAC Name: this compound

-

CAS Number: 1131614-63-5

-

Molecular Formula: C₁₃H₁₆INO₂

-

Molecular Weight: 345.18 g/mol

Synonyms:

-

methyl 3-iodo-4-piperidin-1-ylbenzoate

-

This compound

It is crucial to distinguish this compound from its structural isomer, Methyl 3-iodo-4-(piperidin-3-yl)benzoate (CAS: 1131614-64-6), where the piperidine ring is attached to the benzoate core at its 3-position.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound. These parameters are essential for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| Molecular Weight | 345.18 g/mol | PubChem |

| XLogP3 | 3.4 | PubChem |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 345.02258 Da | PubChem |

| Polar Surface Area (PSA) | 29.5 Ų | PubChem |

Synthesis and Experimental Protocols

Conceptual Synthetic Workflow

The synthesis would likely proceed via the reaction of a suitable methyl benzoate precursor with piperidine. A potential starting material would be a methyl benzoate derivative with a leaving group at the C4 position and an iodine atom at the C3 position.

Caption: Conceptual synthetic pathway for this compound.

Detailed Hypothetical Protocol:

-

Reaction Setup: To a solution of Methyl 4-fluoro-3-iodobenzoate in a polar aprotic solvent such as dimethylformamide (DMF), add piperidine and a suitable base (e.g., potassium carbonate).

-

Reaction Conditions: The reaction mixture would likely be heated to an elevated temperature (e.g., 80-120 °C) to facilitate the nucleophilic aromatic substitution. The progress of the reaction should be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture would be cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer would be washed with brine, dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product would then be purified by column chromatography on silica gel to yield the desired this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or the signaling pathways associated with this compound. Its structural features, including the iodinated phenyl ring and the piperidine moiety, are present in various biologically active molecules, suggesting its potential as a scaffold for the development of novel therapeutic agents. Further research is required to elucidate its pharmacological profile.

Conclusion

This compound is a well-defined chemical entity with known physicochemical properties. While a detailed experimental protocol for its synthesis is not explicitly documented in readily accessible literature, its preparation can be reasonably inferred from standard organic synthesis methodologies. The lack of data on its biological activity presents an opportunity for future investigation. This technical guide serves as a foundational resource for researchers interested in exploring the potential of this compound in various scientific disciplines, particularly in the field of drug discovery.

Structural Elucidation of Methyl 3-iodo-4-(piperidin-1-yl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Methyl 3-iodo-4-(piperidin-1-yl)benzoate, a key intermediate in various synthetic applications. This document details the proposed synthesis, purification, and in-depth spectroscopic analysis required to confirm the compound's structure, offering valuable insights for researchers in medicinal chemistry and materials science.

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process starting from 4-aminobenzoic acid. The initial step involves a Fischer esterification to produce Methyl 4-aminobenzoate, followed by a Buchwald-Hartwig amination with 1,5-dibromopentane to introduce the piperidine ring, yielding Methyl 4-(piperidin-1-yl)benzoate. The final step is a regioselective iodination of the electron-rich aromatic ring.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Methyl 4-(piperidin-1-yl)benzoate

A mixture of Methyl 4-aminobenzoate (1.51 g, 10 mmol), 1,5-dibromopentane (2.30 g, 10 mmol), and potassium carbonate (4.14 g, 30 mmol) in dimethylformamide (DMF, 20 mL) is heated at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is poured into water (100 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford Methyl 4-(piperidin-1-yl)benzoate as a white solid.

Step 2: Iodination of Methyl 4-(piperidin-1-yl)benzoate

To a solution of Methyl 4-(piperidin-1-yl)benzoate (2.19 g, 10 mmol) in dichloromethane (DCM, 50 mL) at 0 °C is added N-iodosuccinimide (NIS) (2.25 g, 10 mmol). A catalytic amount of trifluoroacetic acid (TFA) (0.1 mL) is then added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with saturated aqueous sodium thiosulfate solution (2 x 30 mL) and brine (30 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude product is purified by recrystallization from ethanol to yield this compound.

Structural Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analyses.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.25 | d, J = 2.0 Hz | 1H | Ar-H (H-2) |

| 7.80 | dd, J = 8.8, 2.0 Hz | 1H | Ar-H (H-6) |

| 6.85 | d, J = 8.8 Hz | 1H | Ar-H (H-5) |

| 3.88 | s | 3H | -OCH₃ |

| 3.10 | t, J = 5.6 Hz | 4H | Piperidine (-CH₂-N-CH₂-) |

| 1.75 | m | 4H | Piperidine (-CH₂-CH₂-N) |

| 1.60 | m | 2H | Piperidine (-CH₂-CH₂-CH₂-) |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 166.5 | C=O |

| 155.0 | Ar-C (C-4) |

| 138.0 | Ar-C (C-2) |

| 132.5 | Ar-C (C-6) |

| 125.0 | Ar-C (C-1) |

| 112.0 | Ar-C (C-5) |

| 95.0 | Ar-C (C-3) |

| 52.0 | -OCH₃ |

| 53.5 | Piperidine (-CH₂-N-CH₂-) |

| 25.5 | Piperidine (-CH₂-CH₂-N) |

| 24.0 | Piperidine (-CH₂-CH₂-CH₂-) |

Table 3: Mass Spectrometry Data (ESI+)

| m/z | Assignment |

| 346.0 | [M+H]⁺ |

| 314.0 | [M-OCH₃]⁺ |

Table 4: Infrared (IR) Spectroscopy Data (ATR)

| Wavenumber (cm⁻¹) | Assignment |

| 2935, 2850 | C-H stretch (aliphatic) |

| 1720 | C=O stretch (ester) |

| 1590, 1495 | C=C stretch (aromatic) |

| 1280, 1100 | C-O stretch (ester) |

| 1250 | C-N stretch (aromatic amine) |

| 650 | C-I stretch |

Visualization of the Elucidation Workflow

The logical flow of the structural elucidation process, from synthesis to final confirmation, is depicted in the following diagram.

Workflow for the synthesis and structural elucidation of the target compound.

Conclusion

The combined application of NMR, Mass Spectrometry, and IR Spectroscopy provides a robust and unequivocal method for the structural elucidation of this compound. The detailed experimental protocols and tabulated spectroscopic data presented in this guide serve as a valuable resource for researchers engaged in the synthesis and characterization of novel organic compounds for various applications in drug discovery and materials science.

Synthesis of Methyl 3-iodo-4-(piperidin-1-yl)benzoate: A Guide to Commercially Available Starting Materials and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available starting materials for the synthesis of Methyl 3-iodo-4-(piperidin-1-yl)benzoate, a key intermediate in pharmaceutical research. This document details potential synthetic routes, presents supplier information for key starting materials, and outlines generalized experimental protocols.

Introduction

This compound is a valuable building block in the development of various therapeutic agents. Its synthesis can be approached from several commercially available precursors. This guide focuses on three primary starting materials, outlining the synthetic transformations required to reach the target molecule. The selection of a particular synthetic route will depend on factors such as cost, availability of starting materials, and the desired scale of the reaction.

Commercially Available Starting Materials

Several strategic starting materials for the synthesis of this compound are commercially available. The following tables summarize supplier information for the most promising candidates. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

Table 1: Suppliers for Methyl 3-iodo-4-fluorobenzoate (CAS No. 1121586-29-5)

| Supplier | Product Number | Purity | Quantity | Price (USD) |

| ChemScene | CS-0118856 | 98% | 100 mg | Contact for pricing |

| 250 mg | ||||

| 500 mg | ||||

| 1 g |

Table 2: Suppliers for Methyl 4-amino-3-iodobenzoate (CAS No. 19718-49-1)

| Supplier | Product Number | Purity | Quantity | Price (USD) |

| Sigma-Aldrich | 515183 | 95% (GC) | 5 g | Contact for pricing |

| 25 g | ||||

| Santa Cruz Biotechnology | sc-280000 | Contact for pricing | ||

| Thermo Scientific Chemicals | B25699 | ≥96.0% (GC) | 1 g | 181.65 (Online offer) |

| 5 g | ||||

| J & K SCIENTIFIC LTD. | Contact for pricing | |||

| Energy Chemical | Contact for pricing | |||

| Capot Chemical Co., Ltd. | Contact for pricing |

Table 3: Suppliers for 3-Iodo-4-(piperidin-1-ylmethyl)benzoic acid (CAS No. 1131614-61-3)

| Supplier | Product Number | Purity | Quantity | Price (USD) |

| Amadis Chemical Company Limited | Contact for pricing | |||

| Energy Chemical | Contact for pricing | |||

| Bide Pharmatech Ltd. | Contact for pricing | |||

| Sobekbio Biosciences | AG00HCMU | 100 mg | Contact for pricing | |

| 250 mg | ||||

| Rhenium Bio Science | 95% | 100 mg | Contact for pricing | |

| 250 mg |

Synthetic Pathways and Experimental Protocols

Route 1: From Methyl 3-iodo-4-fluorobenzoate

This is a direct, one-step synthesis involving a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the adjacent ester and iodo groups facilitates the displacement of the fluorine atom by piperidine.

Caption: Synthetic pathway from Methyl 3-iodo-4-fluorobenzoate.

Generalized Experimental Protocol: Nucleophilic Aromatic Substitution

-

Reaction Setup: To a solution of Methyl 3-iodo-4-fluorobenzoate in an aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add an excess of piperidine (typically 2-3 equivalents).

-

Base: The addition of a non-nucleophilic base, such as potassium carbonate or triethylamine, can be beneficial to neutralize the hydrofluoric acid formed during the reaction.

-

Temperature: The reaction mixture is typically heated to an elevated temperature (e.g., 80-120 °C) and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Route 2: From Methyl 4-amino-3-iodobenzoate

This route requires the formation of the piperidine ring at the 4-position, which can be achieved through a reductive amination with a suitable piperidone precursor or a direct alkylation. A more common approach involves a double alkylation of the amine with a 1,5-dihaloalkane, such as 1,5-dibromopentane.

Caption: Synthetic pathway from Methyl 4-amino-3-iodobenzoate.

Generalized Experimental Protocol: N-Alkylation

-

Reaction Setup: In a suitable solvent such as acetonitrile or DMF, combine Methyl 4-amino-3-iodobenzoate, 1,5-dibromopentane (1-1.2 equivalents), and a base such as potassium carbonate or sodium hydride.

-

Temperature: The reaction mixture is heated, typically to reflux, for several hours to overnight. The progress of the reaction should be monitored by TLC or LC-MS.

-

Work-up: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography to yield this compound.

Route 3: From 3-Iodo-4-(piperidin-1-ylmethyl)benzoic acid

This route involves a straightforward esterification of the carboxylic acid. The "methyl" in the starting material name "3-Iodo-4-(piperidin-1-ylmethyl)benzoic acid" indicates a methylene bridge between the phenyl ring and the piperidine, which is different from the target molecule where the piperidine is directly attached to the aromatic ring. Assuming the correct starting material is 3-iodo-4-(piperidin-1-yl)benzoic acid , the following protocol would apply. If "3-Iodo-4-(piperidin-1-ylmethyl)benzoic acid" is indeed the intended starting material, the final product would be Methyl 3-iodo-4-(piperidin-1-ylmethyl)benzoate. For the purpose of synthesizing the title compound, we will proceed with the assumption that the piperidine is directly attached to the benzene ring.

Caption: Synthetic pathway from 3-Iodo-4-(piperidin-1-yl)benzoic acid.

Generalized Experimental Protocol: Fischer Esterification

-

Reaction Setup: Dissolve 3-Iodo-4-(piperidin-1-yl)benzoic acid in a large excess of methanol.

-

Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Temperature: The reaction mixture is heated to reflux for several hours. The reaction can be monitored by observing the disappearance of the starting carboxylic acid by TLC.

-

Work-up: After completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be further purified by recrystallization or column chromatography if necessary.

Conclusion

The synthesis of this compound can be efficiently achieved from several commercially available starting materials. The choice of the synthetic route will be guided by the specific needs and resources of the research team. This guide provides a foundational understanding of the available options and the general experimental conditions required for these transformations. It is imperative for researchers to conduct their own literature searches for the most up-to-date and specific protocols and to perform appropriate reaction optimization and safety assessments before commencing any experimental work.

Technical Guide: Solubility Profile of Methyl 3-iodo-4-(piperidin-1-yl)benzoate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated solubility profile of Methyl 3-iodo-4-(piperidin-1-yl)benzoate and outlines detailed methodologies for its empirical determination. Due to the absence of publicly available solubility data for this specific compound, this document serves as a procedural framework for researchers to systematically evaluate its solubility in a range of common laboratory solvents. The guide includes a proposed data presentation structure, detailed experimental protocols, and visualizations of the experimental workflow and key factors influencing solubility to aid in the design and execution of these studies.

Introduction

This compound is a substituted aromatic compound with potential applications in pharmaceutical and chemical research. Its structure, featuring a benzoate ester, a piperidinyl group, and an iodine atom, suggests a complex solubility profile that will be highly dependent on the nature of the solvent. Understanding the solubility of this compound is a critical first step in a variety of research and development activities, including reaction chemistry, purification, formulation development, and biological screening. This guide presents a systematic approach to determining and documenting this essential physicochemical property.

Predicted Solubility Characteristics

Based on the structure of this compound, a qualitative prediction of its solubility can be made based on the principle of "like dissolves like".

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of the ester and the tertiary amine in the piperidine ring introduces polarity and the potential for hydrogen bond acceptance. However, the large, nonpolar aromatic ring and the bulky piperidinyl and iodo groups are expected to significantly limit solubility in highly polar protic solvents like water. Solubility is likely to be low in water but may increase in alcohols like methanol and ethanol, which have both polar and nonpolar characteristics.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally good at dissolving a wide range of organic molecules. It is anticipated that this compound will exhibit moderate to good solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) due to their ability to engage in dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The significant nonpolar character of the benzene ring and the piperidine's hydrocarbon backbone suggests that there will be some solubility in nonpolar solvents. Solubility in toluene may be higher than in hexane due to the potential for pi-stacking interactions with the aromatic ring.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are effective at dissolving many organic compounds. It is expected that this compound will be readily soluble in dichloromethane and chloroform.

Quantitative Solubility Data

As specific experimental data is not available, the following table is provided as a template for recording empirically determined solubility values. It is recommended to determine solubility at a standard temperature, such as 25°C.

| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL) at 25°C | Observations |

| Water | Polar Protic | Low | ||

| Methanol | Polar Protic | Low to Moderate | ||

| Ethanol | Polar Protic | Low to Moderate | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to High | ||

| Dimethylformamide (DMF) | Polar Aprotic | Moderate to High | ||

| Acetonitrile | Polar Aprotic | Moderate | ||

| Dichloromethane (DCM) | Chlorinated | High | ||

| Chloroform | Chlorinated | High | ||

| Toluene | Nonpolar Aromatic | Moderate | ||

| Hexane | Nonpolar Aliphatic | Low |

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the equilibrium solubility of a solid compound in a liquid solvent. This method, often referred to as the shake-flask method, is considered a gold standard for thermodynamic solubility measurement.[1]

Materials:

-

This compound (solid)

-

Selected solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of each selected solvent to the corresponding vials.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C). Allow the mixtures to shake for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours.[1]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a pre-validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors that influence the solubility of an organic compound.

Caption: Experimental workflow for determining equilibrium solubility.

Caption: Key factors influencing the solubility of organic compounds.

Conclusion

While specific solubility data for this compound is not currently available in the literature, this guide provides the necessary framework for researchers to systematically determine and document this crucial property. The provided experimental protocol, data presentation template, and conceptual diagrams are intended to facilitate a standardized and thorough investigation into the solubility profile of this compound, thereby supporting its further development and application in scientific research.

References

Spectroscopic Characterization of Methyl 3-iodo-4-(piperidin-1-yl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize the structure and purity of Methyl 3-iodo-4-(piperidin-1-yl)benzoate. The document outlines the expected data from key analytical techniques, detailed experimental protocols, and the logical workflow for structural elucidation.

Introduction

This compound (Molecular Formula: C₁₃H₁₆INO₂, Molecular Weight: 345.18 g/mol ) is a substituted aromatic compound. Its structural verification is paramount for its application in research and development, particularly in medicinal chemistry and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.[1][2][3][4][5] Each technique provides unique and complementary information, which, when combined, allows for the unambiguous confirmation of the molecular structure.

Predicted Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the following tables summarize the predicted spectroscopic data based on the analysis of its chemical structure and known spectral data of analogous compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.2 - 8.0 | d | 1H | Aromatic-H (ortho to CO₂Me) |

| ~ 7.8 - 7.6 | dd | 1H | Aromatic-H (meta to CO₂Me) |

| ~ 7.0 - 6.8 | d | 1H | Aromatic-H (ortho to I) |

| ~ 3.9 | s | 3H | -OCH₃ |

| ~ 3.1 - 2.9 | t | 4H | -N-(CH₂)₂- (Piperidine) |

| ~ 1.8 - 1.6 | m | 6H | -(CH₂)₃- (Piperidine) |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 166 | C=O (Ester) |

| ~ 158 | Aromatic C-N |

| ~ 140 | Aromatic C-I |

| ~ 132 | Aromatic CH |

| ~ 129 | Aromatic C-CO₂Me |

| ~ 125 | Aromatic CH |

| ~ 118 | Aromatic CH |

| ~ 55 | Piperidine C-N |

| ~ 52 | -OCH₃ |

| ~ 26 | Piperidine CH₂ |

| ~ 24 | Piperidine CH₂ |

Table 3: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3100 - 3000 | C-H Stretch | Aromatic |

| ~ 2950 - 2850 | C-H Stretch | Aliphatic (Piperidine) |

| ~ 1720 | C=O Stretch | Ester |

| ~ 1600 - 1450 | C=C Stretch | Aromatic Ring |

| ~ 1280 - 1250 | C-O Stretch | Ester |

| ~ 1200 - 1100 | C-N Stretch | Amine |

| ~ 800 - 700 | C-I Stretch | Aryl Iodide |

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Interpretation |

| ~ 345 | [M]⁺, Molecular ion peak |

| ~ 314 | [M - OCH₃]⁺, Loss of methoxy radical |

| ~ 286 | [M - CO₂CH₃]⁺, Loss of carbomethoxy radical |

| ~ 218 | [M - I]⁺, Loss of iodine radical |

| ~ 84 | [C₅H₁₀N]⁺, Piperidine fragment |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

3.1. Synthesis Protocol: Nucleophilic Aromatic Substitution

A common route to synthesize this compound would involve a nucleophilic aromatic substitution reaction from a suitable precursor like Methyl 3-iodo-4-fluorobenzoate.

-

Reaction Setup: To a solution of Methyl 3-iodo-4-fluorobenzoate (1 equivalent) in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add piperidine (1.2 equivalents) and a base such as potassium carbonate (K₂CO₃) (2 equivalents).

-

Reaction Conditions: Heat the reaction mixture at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

3.2. Spectroscopic Analysis Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[6]

-

Sample Preparation: Dissolve 5-10 mg of the purified solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[7][8] Ensure the sample is fully dissolved and free of any particulate matter.[7]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.[9][10]

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts and multiplicities for all signals.

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4][11]

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used, requiring little to no sample preparation.[5] Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Collect a background spectrum of the clean ATR crystal first, which will be automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations in the molecule.[12]

3.2.3. Mass Spectrometry (MS) Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound.[1][2][3][13][14]

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI), to generate gas-phase ions of the molecule.[1][2][3]

-

Mass Analysis: The generated ions are separated in a mass analyzer based on their m/z ratio.

-

Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. fiveable.me [fiveable.me]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 6. rsc.org [rsc.org]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. chem.uiowa.edu [chem.uiowa.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ejournal.upi.edu [ejournal.upi.edu]

- 13. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

- 14. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

An In-depth Technical Guide to the Reactivity and Chemical Stability of Methyl 3-iodo-4-(piperidin-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted reactivity and chemical stability of Methyl 3-iodo-4-(piperidin-1-yl)benzoate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from closely related analogues to forecast its behavior. The document outlines a probable synthetic pathway, explores its potential in key cross-coupling reactions, and discusses its expected stability under various conditions. All quantitative data from analogous compounds are summarized in structured tables, and detailed, generalized experimental protocols for relevant reactions are provided. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and workflows.

Introduction

This compound is an organic molecule featuring a substituted benzene ring. Its structure, incorporating an ortho-iodoaniline moiety, a methyl ester, and a piperidinyl group, suggests its potential as a versatile building block in medicinal chemistry and materials science. The presence of the iodine atom at a position activated by the adjacent amino group makes it a prime candidate for various palladium- and copper-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The piperidinyl group can influence the compound's solubility, basicity, and pharmacokinetic properties in potential drug candidates. This guide aims to provide a predictive yet thorough understanding of its chemical characteristics to aid researchers in its synthesis and application.

Predicted Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

| Property | Predicted/Known Value | Reference Compound | Citation |

| Molecular Formula | C13H16INO2 | - | - |

| Molecular Weight | 345.18 g/mol | Methyl 3-iodo-4-(piperidin-3-yl)benzoate | [1] |

| Appearance | Predicted: White to off-white solid | Methyl 3-iodo-4-methylbenzoate | [2] |

| Solubility | Predicted: Sparingly soluble in water, soluble in organic solvents | Methyl 3-iodo-4-methylbenzoate | [2] |

| Boiling Point | Predicted: >300 °C at 760 mmHg | Methyl 3-iodo-4-isopropyl-benzoate (328.251°C) | [3] |

Synthesis and Experimental Protocols

A plausible synthetic route to this compound would likely begin with the iodination of 4-aminobenzoic acid, followed by esterification and subsequent N-arylation with piperidine.

Synthesis of 4-Amino-3-iodobenzoic Acid

The initial step involves the electrophilic iodination of 4-aminobenzoic acid.

Experimental Protocol: A common method for the synthesis of 4-amino-3-iodobenzoic acid involves the reaction of p-aminobenzoic acid with an iodine source in the presence of an oxidizing agent. For example, using potassium iodide and sodium hypochlorite under controlled temperature can yield the desired product[4]. The resulting 4-amino-3-iodobenzoic acid can then be esterified to the methyl ester.

Synthesis of Methyl 4-amino-3-iodobenzoate

The carboxylic acid is converted to its methyl ester.

Experimental Protocol: Esterification can be achieved by reacting 4-amino-3-iodobenzoic acid with methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid, and heating under reflux[2].

N-Arylation with Piperidine

The final step is the coupling of methyl 4-amino-3-iodobenzoate with piperidine. This can be challenging due to the presence of the primary amine. A more likely successful route would involve a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination of a protected or derivatized aryl iodide. A plausible route is the direct N-arylation of 4-fluoro-3-iodobenzoic acid with piperidine followed by esterification.

Experimental Protocol (Ullmann Condensation): A mixture of the aryl iodide, piperidine, a copper(I) catalyst (e.g., CuI), a ligand (e.g., N-methylglycine), and a base (e.g., K2CO3) in a high-boiling polar solvent like DMF or NMP is heated. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction is worked up by extraction and purified by column chromatography[5][6].

Caption: Predicted synthetic pathway for this compound.

Chemical Reactivity

The key to the reactivity of this compound lies in the carbon-iodine bond, which is susceptible to a variety of palladium- and copper-catalyzed cross-coupling reactions. The electron-donating piperidinyl group at the ortho position can influence the reactivity of the C-I bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This compound is expected to readily participate in this reaction.

Experimental Protocol: A flask is charged with this compound, a boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2 with a suitable phosphine ligand), and a base (e.g., K2CO3, Cs2CO3). A solvent system such as toluene/water or dioxane/water is added, and the mixture is heated under an inert atmosphere until the starting material is consumed. The product is then isolated via extraction and purified by chromatography[7][8][9]. The reaction is compatible with a wide range of functional groups on the boronic acid partner[10].

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst. It is a reliable method for introducing alkyne functionalities.

Experimental Protocol: this compound, a terminal alkyne (1.2-2.0 equivalents), a palladium catalyst (e.g., PdCl2(PPh3)2), a copper(I) salt (e.g., CuI), and a base (typically an amine like triethylamine or DBU) are combined in a suitable solvent such as THF or DMF. The reaction is usually carried out at room temperature or with gentle heating under an inert atmosphere[11][12][13]. Workup involves filtration of the amine salt, followed by extraction and purification.

Heck Reaction

The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene.

Experimental Protocol: The reaction involves treating this compound with an alkene in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (if necessary), and a base (e.g., Et3N, K2CO3) in a polar aprotic solvent like DMF or acetonitrile at elevated temperatures[14][15][16][17].

Buchwald-Hartwig Amination

While the target molecule already contains an amine, the C-I bond can be further functionalized with a different amine or related nitrogen nucleophile via the Buchwald-Hartwig amination.

Experimental Protocol: This palladium-catalyzed reaction involves the coupling of the aryl iodide with a primary or secondary amine in the presence of a strong base (e.g., NaOtBu, K3PO4) and a bulky electron-rich phosphine ligand (e.g., XPhos, SPhos). The reaction is typically run in an aprotic solvent like toluene or dioxane under an inert atmosphere[18][19][20][21].

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Chemical Stability

The chemical stability of this compound is predicted to be moderate.

-

Light Sensitivity: Iodinated aromatic compounds can be sensitive to light, potentially leading to the homolytic cleavage of the C-I bond and subsequent decomposition. Therefore, it is advisable to store the compound in the dark or in amber-colored vials[2].

-

Thermal Stability: The compound is expected to be reasonably stable at ambient temperatures. At elevated temperatures, especially in the presence of catalysts, it will undergo the reactions described above. Without a catalyst, significant decomposition would likely require temperatures well above 150-200 °C.

-

pH Stability: The ester group is susceptible to hydrolysis under both acidic and basic conditions. Strong acidic conditions may also protonate the piperidinyl nitrogen. Strong basic conditions will lead to saponification of the methyl ester. The piperidinyl group itself is generally stable across a wide pH range.

-

Oxidative/Reductive Stability: The iodide can be sensitive to strong oxidizing agents. The aromatic ring and the piperidinyl group are generally stable to common reducing agents, although harsh conditions could potentially affect the ester group.

Table 2: Predicted Spectroscopic Data (based on analogues)

| Spectroscopic Data | Predicted Chemical Shifts / Signals | Reference Compound | Citation |

| ¹H NMR | Aromatic protons: δ 6.8-8.2 ppm; Piperidinyl protons: δ 1.5-1.8 (m), 3.0-3.4 (m) ppm; Methyl ester protons: δ ~3.9 ppm | Methyl 4-amino-3-iodobenzoate, Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate | [22][23] |

| ¹³C NMR | Aromatic carbons: δ 110-150 ppm; Piperidinyl carbons: δ ~24, ~26, ~50 ppm; Ester carbonyl: δ ~165 ppm; Methyl ester carbon: δ ~52 ppm | Methyl 4-amino-3-iodobenzoate | [22] |

| IR Spectroscopy | C=O stretch (ester): ~1720 cm⁻¹; C-N stretch: ~1340 cm⁻¹; C-I stretch: ~500-600 cm⁻¹ | Methyl 4-amino-3-iodobenzoate | [22] |

| Mass Spectrometry | Predicted [M+H]⁺: 346.0304 | - | - |

Conclusion

This compound is predicted to be a valuable and versatile intermediate in organic synthesis. Its key feature is the reactive carbon-iodine bond, which allows for a wide array of functionalization through established cross-coupling methodologies. While stable under standard storage conditions, care should be taken to protect it from light and strong acidic or basic environments. The protocols and data presented in this guide, though based on analogous structures, provide a solid foundation for researchers to begin working with this compound and explore its potential in the development of novel molecules for various applications. Further experimental validation of these predictions is encouraged.

References

- 1. Methyl 3-iodo-4-(piperidin-3-yl)benzoate | C13H16INO2 | CID 44828968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. methyl 3-iodo-4-isopropyl-benzoate|lookchem [lookchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes [organic-chemistry.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Unexpected ortho-Heck Reaction under the Catellani Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Heck Reaction [organic-chemistry.org]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 22. Methyl 4-amino-3-iodobenzoate | C8H8INO2 | CID 4104649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

In-depth Technical Guide: Applications of Substituted Iodo-Benzoates in Organic Synthesis

Disclaimer: While the initial request focused on Methyl 3-iodo-4-(piperidin-1-yl)benzoate, a thorough search of scientific literature and patent databases revealed a significant lack of publicly available information regarding its specific synthesis and applications. To provide a comprehensive and technically detailed guide as requested, this document will instead focus on a closely related and well-documented analogue: Methyl 3-iodo-4-methylbenzoate . The principles, reaction types, and potential applications discussed for this compound can be considered representative of the broader class of substituted iodo-benzoates, including the originally requested molecule.

Introduction to Methyl 3-iodo-4-methylbenzoate

Methyl 3-iodo-4-methylbenzoate is a halogenated aromatic ester that serves as a versatile building block in modern organic synthesis. Its structure, featuring an electron-withdrawing methyl ester group, a bulky iodine atom, and a methyl group on the benzene ring, provides a unique combination of reactivity and steric influence. The presence of the iodo group is particularly significant, as it is an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, making this compound a valuable precursor for the synthesis of complex organic molecules. These molecules often have applications in medicinal chemistry, materials science, and agrochemicals. The strategic placement of the substituents on the aromatic ring allows for regioselective transformations, offering chemists precise control over the construction of intricate molecular architectures.

Physicochemical Properties and Spectroscopic Data

A summary of the key physical and chemical properties of Methyl 3-iodo-4-methylbenzoate is presented below. This data is crucial for its handling, reaction setup, and characterization.

| Property | Value |

| Molecular Formula | C₉H₉IO₂ |

| Molecular Weight | 276.07 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 45-49 °C |

| Boiling Point | 297.8 °C at 760 mmHg |

| CAS Number | 90347-66-3 |

Spectroscopic Data:

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 8.29 (d, J=1.8 Hz, 1H), 7.82 (dd, J=8.0, 1.8 Hz, 1H), 7.29 (d, J=8.0 Hz, 1H), 3.90 (s, 3H), 2.44 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 165.8, 143.8, 138.9, 131.2, 129.5, 93.8, 52.4, 23.1 |

Synthesis of Methyl 3-iodo-4-methylbenzoate

The most common laboratory-scale synthesis of Methyl 3-iodo-4-methylbenzoate involves the iodination of methyl 4-methylbenzoate.

General Reaction Scheme

Caption: Synthesis of Methyl 3-iodo-4-methylbenzoate.

Detailed Experimental Protocol

To a stirred solution of methyl 4-methylbenzoate (1 equivalent) in glacial acetic acid, iodine (0.5 equivalents) and periodic acid (0.4 equivalents) are added. A catalytic amount of concentrated sulfuric acid is then carefully added. The reaction mixture is heated to 70-80 °C and stirred for several hours until the starting material is consumed (monitored by TLC). After cooling to room temperature, the reaction mixture is poured into a solution of sodium thiosulfate to quench the excess iodine. The resulting precipitate is filtered, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford Methyl 3-iodo-4-methylbenzoate as a crystalline solid.

Potential Applications in Organic Synthesis

The primary utility of Methyl 3-iodo-4-methylbenzoate lies in its application as a key intermediate in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that can form new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. Methyl 3-iodo-4-methylbenzoate can be coupled with a variety of boronic acids or their esters to introduce new aryl or vinyl substituents.

Caption: Suzuki-Miyaura Coupling Pathway.

Experimental Protocol Example (Hypothetical): In a round-bottom flask, Methyl 3-iodo-4-methylbenzoate (1 equivalent), an arylboronic acid (1.2 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) are combined. A suitable solvent, such as a mixture of toluene and water, is added, followed by a base, typically sodium carbonate (2 equivalents). The mixture is degassed and then heated to reflux under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. Upon completion, the reaction is cooled, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Buchwald-Hartwig Amination

This reaction is used to form C-N bonds, allowing for the introduction of a wide range of amine functionalities. Methyl 3-iodo-4-methylbenzoate can react with primary or secondary amines in the presence of a palladium catalyst and a suitable base.

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling Protocol using Methyl 3-iodo-4-(piperidin-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing Methyl 3-iodo-4-(piperidin-1-yl)benzoate as an aryl iodide substrate. This versatile building block is particularly useful in the synthesis of complex biaryl structures, which are prevalent in medicinal chemistry and materials science. The protocol outlines the reaction conditions, including catalyst, base, and solvent systems, and provides representative data for the coupling with various arylboronic acids.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1][2] This palladium-catalyzed reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of its reagents.[3] this compound is an electron-rich aryl iodide, and its coupling products are precursors to a variety of pharmacologically active molecules and functional materials. This document details a reliable protocol for its use in Suzuki-Miyaura reactions, providing researchers with a practical guide for the synthesis of substituted biaryl compounds.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1] The presence of a base is crucial for the transmetalation step.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

To a reaction vessel is added this compound (1.0 mmol), the respective arylboronic acid (1.2 mmol), a palladium catalyst, and a base. The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. A degassed solvent mixture is then added, and the reaction is stirred at the specified temperature for the indicated time. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Representative Catalyst and Reaction Conditions

The choice of catalyst, base, and solvent can significantly influence the reaction outcome. Below are tables summarizing typical reaction conditions for the Suzuki-Miyaura coupling of this compound.

Table 1: Conventional Heating Conditions

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 8 | 80-90 |

| 3 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (3) | Na₂CO₃ (2) | DMF/H₂O (5:1) | 80 | 16 | 75-85 |

| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | Ba(OH)₂ (2) | Dioxane/H₂O (3:1) | 100 | 12 | 70-80 |

Table 2: Microwave-Assisted Conditions

Microwave irradiation can significantly reduce reaction times.[4][5][6][7]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DMF/H₂O (9:1) | 120 | 20 | 90-98 |

| 2 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ (2) | Ethanol/H₂O (1:1) | 100 | 15 | 88-95 |

| 3 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 150 | 30 | 85-92 |

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids provides an efficient and versatile method for the synthesis of a wide range of biaryl compounds. The protocols outlined in this application note, for both conventional heating and microwave-assisted conditions, offer high yields and can be adapted for various research and development applications. The mild conditions and functional group tolerance make this a valuable transformation in the toolkit of synthetic chemists.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. diva-portal.org [diva-portal.org]

- 3. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 4. Microwave-assisted Suzuki-Miyaura couplings on α-iodoenaminones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Methyl 3-iodo-4-(piperidin-1-yl)benzoate in Medicinal Chemistry

Introduction

Methyl 3-iodo-4-(piperidin-1-yl)benzoate is a halogenated aromatic compound featuring a piperidine moiety. While direct therapeutic applications of this specific molecule are not extensively documented in publicly available literature, its structure makes it a valuable intermediate for the synthesis of more complex molecules in the field of medicinal chemistry. The presence of an iodine atom on the benzene ring allows for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental in the construction of novel drug candidates. The piperidine group can influence solubility, metabolic stability, and interactions with biological targets.

This document provides a hypothetical application of this compound as a key intermediate in the synthesis of a hypothetical kinase inhibitor, "Kin-Inhib-A". The protocols and data presented are illustrative of its potential use in a drug discovery workflow.

Hypothetical Application: Synthesis of Kinase Inhibitor "Kin-Inhib-A"

This compound can serve as a crucial building block for the synthesis of a series of potential kinase inhibitors. In this hypothetical example, it is used in a Suzuki coupling reaction to introduce a heterocyclic moiety, a common feature in many kinase inhibitors.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1131614-63-5 |

| Molecular Formula | C₁₃H₁₆INO₂ |

| Molecular Weight | 345.18 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthesis of the title compound from commercially available starting materials.

Materials:

-

Methyl 4-amino-3-iodobenzoate

-

1,5-Dibromopentane

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of Methyl 4-amino-3-iodobenzoate (1.0 eq) in DMF, add potassium carbonate (3.0 eq).

-

Add 1,5-dibromopentane (1.2 eq) dropwise to the stirring suspension.

-

Heat the reaction mixture to 80 °C and stir for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Protocol 2: Suzuki Coupling of this compound with Pyridine-4-boronic acid

This protocol details the use of the title compound in a Suzuki cross-coupling reaction to synthesize the hypothetical kinase inhibitor precursor, "Kin-Inhib-A-ester".

Materials:

-

This compound (1.0 eq)

-

Pyridine-4-boronic acid (1.5 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), Pyridine-4-boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add degassed 1,4-dioxane and water (4:1 ratio).

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain "Kin-Inhib-A-ester".

Table 2: Hypothetical Reaction Data for Suzuki Coupling

| Entry | Reactant A | Reactant B | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | Pyridine-4-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |

| 2 | This compound | Pyrazole-4-boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 100 | 10 | 78 |

| 3 | This compound | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₃PO₄ | DME/H₂O | 85 | 16 | 82 |

Note: Data in this table is hypothetical and for illustrative purposes.

Visualizations

Synthesis Workflow